molecular formula C12H8N2O2 B12922128 2-Phenylpyrimidine-4,6-dicarbaldehyde CAS No. 80109-86-0

2-Phenylpyrimidine-4,6-dicarbaldehyde

Cat. No.: B12922128
CAS No.: 80109-86-0
M. Wt: 212.20 g/mol
InChI Key: KIBPCGYMWCKMNL-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4,6-dicarbaldehyde is a versatile pyrimidine-based building block designed for advanced chemical synthesis and materials science research. Its structure, featuring two formyl groups on the pyrimidine ring, makes it a valuable precursor for constructing complex molecular architectures through condensation and nucleophilic substitution reactions . This compound is of significant interest in the development of lanthanide-based luminescent materials . Researchers utilize similar pyrimidine-dicarboxylate derivatives to synthesize coordination polymers and frameworks that exhibit strong, characteristic emission from lanthanide ions (e.g., Eu³⁺, Tb³⁺) due to an efficient 'antenna effect' . These materials have potential applications in chemical sensing and OLED technology. In medicinal chemistry, the pyrimidine core is a privileged scaffold. Functionalized pyrimidine derivatives are extensively investigated as key intermediates for various pharmaceutical candidates , including kinase inhibitors and antiviral agents . The aldehyde groups of this compound allow for straightforward derivatization to create libraries of molecules for biological screening. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80109-86-0

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-phenylpyrimidine-4,6-dicarbaldehyde

InChI

InChI=1S/C12H8N2O2/c15-7-10-6-11(8-16)14-12(13-10)9-4-2-1-3-5-9/h1-8H

InChI Key

KIBPCGYMWCKMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C=O)C=O

Origin of Product

United States

Synthetic Methodologies for Ligands Derived from 2 Phenylpyrimidine 4,6 Dicarbaldehyde

Condensation Reactions for the Synthesis of Ditopic Bis(acylhydrazone) Ligands

The synthesis of ditopic bis(acylhydrazone) ligands from 2-phenylpyrimidine-4,6-dicarbaldehyde is a robust and versatile strategy for creating elaborate coordination systems. This method relies on the straightforward condensation reaction between the dicarbaldehyde and two equivalents of an appropriate acylhydrazide.

The general synthetic approach involves dissolving this compound and a slight excess of the chosen acylhydrazine precursor in a suitable solvent system, often a mixture of chloroform (B151607) and methanol. qub.ac.uk The reaction is typically stirred at room temperature for an extended period, allowing for the formation of the bis(acylhydrazone) ligand. qub.ac.uk The progress of the reaction can be monitored by standard chromatographic techniques. Upon completion, the product can often be isolated by removal of the solvent and subsequent washing with a solvent in which the product is sparingly soluble, such as acetonitrile (B52724), to remove any unreacted starting materials. qub.ac.uk

A notable feature of these ligands is their ability to act as building blocks for the hierarchical self-assembly of complex supramolecular structures, such as [2x2] grid-type complexes, upon the introduction of a suitable metal cation and a base. qub.ac.uk The formation of these grid structures is often visually indicated by a distinct color change. qub.ac.uk

Table 1: Synthesis of a Ditopic Bis(acylhydrazone) Ligand This table is generated based on a representative synthetic procedure. Specific yields and reaction times may vary depending on the acylhydrazine used.

Starting Material 1Starting Material 2Solvent SystemReaction ConditionsProduct
This compoundAcylhydrazine precursor (2.1 eq.)Chloroform/MethanolNitrogen atmosphere, Room temperature, 24 hDitopic Bis(acylhydrazone) Ligand

Preparation of Bis(hydrazone) Ligands with Varied Functional Groups (e.g., Pyridine (B92270) Derivatives)

A parallel and equally important synthetic route involves the condensation of this compound with hydrazines bearing additional functional groups, such as pyridine moieties. This approach yields bis(hydrazone) ligands with embedded N-heterocyclic donor sites, which are of significant interest in coordination chemistry for the construction of grid-type complexes. sjsu.edu

The synthesis of these ligands is typically achieved through the condensation of one equivalent of this compound with two equivalents of a substituted hydrazine (B178648), for instance, 2-hydrazinopyridine. sjsu.edu The reaction is generally carried out in ethanol, from which the resulting bis(hydrazone) ligand often precipitates as a pure compound in high yield. sjsu.edu

The resulting ligands, such as this compound Bis[(pyridin-2-yl)hydrazone], are designed to act as ditopic ligands, capable of coordinating to metal ions through their two tridentate N,N,N-donor sites. sjsu.edu The hydrazone linkage serves as an effective and synthetically accessible mimic of a pyridine group, facilitating the formation of well-defined metallosupramolecular architectures. sjsu.edu

Table 2: Synthesis of a Bis(hydrazone) Ligand with Pyridine Functionality This table is based on a reported synthesis. The reaction is generally high-yielding.

Starting Material 1Starting Material 2SolventReaction ConditionsProduct
This compound2-Hydrazinopyridine (2 eq.)EthanolAddition of hydrazine solution to aldehyde solutionThis compound Bis[(pyridin-2-yl)hydrazone]

Strategies for Substituent and Structural Modulation of Derived Ligands

The synthetic methodologies described above offer significant opportunities for the structural and functional diversification of ligands derived from this compound. The properties and coordination behavior of the final ligands can be finely tuned by strategic modifications of the hydrazine or acylhydrazide precursors.

One of the primary strategies for structural modulation is the introduction of various substituents onto the reacting hydrazine or acylhydrazide. For instance, by using acylhydrazides bearing long alkyl chains and hydrogen-bonding groups, it is possible to generate ligands that, upon complexation with a metal ion, can form metallosupramolecular polymer gels. qub.ac.uk This hierarchical self-assembly is driven by a combination of coordination bonds, hydrogen bonding, and van der Waals interactions.

Furthermore, the electronic properties of the ligands can be modulated by introducing electron-donating or electron-withdrawing groups on the peripheral aromatic rings of the hydrazide moiety. These modifications can influence the ligand's coordination affinity and the electrochemical and photophysical properties of the resulting metal complexes.

The degree of deprotonation of the acylhydrazone ligands also plays a crucial role in their coordination chemistry, leading to a variety of complex structures with different metal ions. researchgate.net The neutral acylhydrazones can act as poor ligands, participating in labile complexation equilibria, while their deprotonated forms often lead to the stable formation of grid-type structures. researchgate.net The choice of metal ion and the reaction conditions, particularly the presence of a base, are therefore critical factors in controlling the final supramolecular architecture. qub.ac.uk The deliberate choice of these parameters allows for a high degree of control over the assembly of complex, functional supramolecular systems.

Coordination Chemistry of 2 Phenylpyrimidine 4,6 Dicarbaldehyde Based Ligands

Complexation with Diverse Transition Metal Ions

The versatile nature of Schiff base ligands, formed by the condensation of the dicarbaldehyde with various primary amines, would allow for the synthesis of a diverse range of multinucleating ligands. These ligands are expected to form stable complexes with a variety of transition metal ions, with the specific coordination geometry and resulting properties being highly dependent on the nature of the metal ion and the peripheral amine substituents.

Zinc(II) Coordination: Formation of Grid and Rack Architectures

In the realm of supramolecular chemistry, Schiff base ligands derived from pyrimidine (B1678525) dicarbaldehydes are excellent candidates for the self-assembly of complex architectures. With d¹⁰ metal ions like Zinc(II), which have flexible coordination geometries, ligands from 2-Phenylpyrimidine-4,6-dicarbaldehyde are hypothetically capable of forming intricate structures such as multinuclear grid and rack-type complexes. The pyrimidine nitrogen atoms and the imine nitrogens of the Schiff base would provide the necessary coordination sites. The formation of such architectures is a subject of significant interest for the development of new materials and molecular devices. While general principles of Schiff base coordination with Zinc(II) are well-established, specific studies on ligands from this compound are needed to confirm these possibilities. semanticscholar.orgnih.govrsc.orgnih.govmdpi.com

Iron(II) Complexes: Investigation of Spin-Crossover (SCO) Phenomena

Iron(II) complexes with nitrogen-rich ligands are renowned for exhibiting spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal ion can be switched between low-spin (LS) and high-spin (HS) by external stimuli such as temperature or light. nih.govnih.govrsc.org Ligands derived from this compound would create a specific ligand field around the Iron(II) center, and it is plausible that such complexes could display SCO properties. Research in this area would involve synthesizing these specific Iron(II) complexes and studying their magnetic and structural properties as a function of temperature to identify any spin transitions. The cooperativity of such transitions, which can lead to hysteresis, would be of particular interest. rsc.orgnih.gov

Cobalt(II) and Nickel(II) Complexation Behavior

Cobalt(II) and Nickel(II) ions are known to form a wide variety of coordination complexes with diverse geometries, including octahedral and square planar. echemcom.comrsc.org The complexation of these metal ions with Schiff base ligands from this compound would be expected to yield structurally interesting mono- or polynuclear species. Spectroscopic and magnetic studies of these hypothetical complexes would be crucial to elucidate their electronic structures and the coordination environment of the metal centers.

Coordination with Mercury(II) and Lead(II) Ions

The coordination chemistry of heavy metal ions such as Mercury(II) and Lead(II) is of interest due to their unique coordination preferences and potential applications in sensing and materials science. Schiff base ligands containing both nitrogen and potentially other donor atoms (depending on the amine used for condensation) could act as effective chelators for these soft metal ions. inorgchemres.orgsarpublication.com The resulting complexes could exhibit a range of coordination numbers and geometries, influenced by the "thiophilicity" of mercury and the flexible coordination sphere of lead.

Cadmium(II) Coordination Modes

Cadmium(II), another d¹⁰ ion, often exhibits coordination numbers ranging from 4 to 7, leading to a variety of structural possibilities. mdpi.comrsc.org The coordination of Cadmium(II) with Schiff bases from this compound could lead to the formation of discrete molecules, coordination polymers, or metal-organic frameworks (MOFs), depending on the specific ligand design and reaction conditions. nih.gov The study of these coordination modes is essential for understanding the factors that direct the self-assembly of such systems.

Ligand Deprotonation Effects on Coordination Geometry and Electronic States

In many Schiff base ligands derived from hydroxy-substituted aldehydes, the deprotonation of a phenolic group plays a crucial role in the coordination process. While this compound itself does not have a readily deprotonatable group, the Schiff base derivatives could be designed to include such functionalities (e.g., by using amino-phenols in the condensation reaction). The deprotonation of such a group upon complexation would significantly impact the charge of the ligand and its coordinating ability, thereby influencing the coordination geometry and the electronic state of the resulting metal complex. This is a common strategy in coordination chemistry to tune the properties of metal complexes.

Analysis of Chelation Modes and Metal Binding Sites (e.g., NNO Tridentate, Terpyridine-Type Analogs)

Ligands synthesized from this compound are designed to present specific metal-binding sites, with the pyrimidine ring playing a crucial role in defining the ligand's topology. While simple Schiff base derivatives of this dialdehyde (B1249045) are not extensively documented in the reviewed literature, more complex and stable ligand systems have been developed that showcase predictable chelation behavior.

A significant approach involves the elaboration of the this compound framework into bis-tridentate ligands that mimic the coordination properties of terpyridine. Terpyridine is a classic tridentate ligand that binds to metal ions in a meridional fashion through its three nitrogen atoms, forming two five-membered chelate rings. wikipedia.orgnih.gov This N,N,N-coordination motif imparts high stability to the resulting metal complexes. nih.gov

In a notable example, the 2-phenylpyrimidine (B3000279) core has been incorporated into a bis-tridentate ligand, specifically 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine. This ligand is synthesized through a multi-step process starting from a derivative of 2-phenylpyrimidine. The resulting ligand architecture features two tridentate N,N,N-coordination pockets, making it an effective building block for the self-assembly of complex metallo-supramolecular structures.

The chelation of this ligand with transition metal ions such as Fe(II) or Zn(II) leads to the formation of [2 x 2] grid-like metal complexes. In these structures, each metal ion is coordinated by a terpyridine-like fragment of the ligand, confirming the intended tridentate chelation mode. The pyrimidine ring acts as a central spacer, orienting the two pyridyl-triazolyl arms in a divergent manner, which is essential for the formation of the grid architecture.

While the primary chelation is of the N,N,N-tridentate type, analogous to terpyridine, the specific ligand 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine can be considered to have N,N,N donor sets. The involvement of the pyrimidine nitrogen atoms in direct coordination to the primary metal centers in these grid structures is not specified, as the pyridyl and triazolyl nitrogens form the tridentate pocket. However, the pyrimidine nitrogens can influence the electronic properties of the ligand and may be available for further interactions.

Dynamic Aspects of Coordination: Constitutional Changes and Isomerization (E/Z Isomerization)

The coordination chemistry of ligands derived from this compound encompasses dynamic processes, including constitutional changes inherent in the self-assembly of supramolecular structures and the potential for E/Z isomerization in related Schiff base systems.

Constitutional Dynamic Chemistry

The dynamic nature of these systems means that the grid structures can potentially disassemble and reassemble in response to external stimuli such as changes in solvent, temperature, or the introduction of a competitive guest molecule. This reversibility is a key feature of supramolecular chemistry and is fundamental to the function of dynamic chemical systems. rsc.orguvic.cabohrium.com

E/Z Isomerization

For Schiff base ligands derived from aldehydes, the imine (C=N) bond introduces the possibility of E/Z isomerization. This stereoisomerism can have a significant impact on the coordination behavior of the ligand, as the different isomers will present the donor atoms in distinct spatial arrangements.

While specific studies on the E/Z isomerization of Schiff bases derived directly from this compound are not prevalent in the surveyed literature, research on related pyrimidine Schiff bases provides valuable insights. For instance, a study on 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives showed that these compounds predominantly adopt the trans (E) configuration around the imine bond in the solid state. mdpi.comresearchgate.netnih.gov The stability of the E and Z isomers can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. In some cases, the isomerization from one form to another can be induced by external factors like heat or acidic conditions. nih.gov

The ability of a Schiff base ligand to isomerize between E and Z forms can lead to dynamic coordination behavior. For example, a ligand might coordinate to a metal ion in one isomeric form, but a change in conditions could favor the other isomer, potentially leading to a change in the coordination geometry or even dissociation of the complex. This dynamic aspect is a critical consideration in the design of responsive molecular switches and sensors based on Schiff base metal complexes.

Metallosupramolecular Self Assembly and Topological Architectures

Mechanisms and Driving Forces for [2x2] Grid Complex Formation

The self-assembly of bis-tridentate ligands derived from 2-phenylpyrimidine-4,6-dicarbaldehyde with metal ions is a spontaneous process that leads to the formation of [2x2] grid-like metal complexes. rsc.orgresearchgate.net This process is driven by the strong coordination bonds formed between the nitrogen atoms of the ligand and the metal centers. The formation of these thermodynamically stable grid structures is a result of the system reaching its lowest energy state through the satisfaction of the coordination preferences of the metal ions and the geometric constraints of the ligands.

The mechanism involves the cooperative binding of four organic ligands and four metal ions. The pyrimidine (B1678525) units orient the chelating arms (often containing pyridine (B92270) or triazole rings) in such a way that they can bind to metal ions in an orthogonal arrangement. This results in a square grid where the metal ions occupy the corners and the ligands span the sides, with the central phenylpyrimidine unit at the core of each ligand segment.

Impact of Solvent, Metal Salt Counterions, and Stoichiometry on Self-Assembly Processes

The successful formation and crystallization of metallosupramolecular assemblies are highly sensitive to the reaction conditions. The choice of solvent, the nature of the metal salt's counterion, and the stoichiometry of the reactants are critical parameters that can dictate the final structure and yield.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the assembly process. nih.gov Solvents that can effectively solvate the reactants without strongly competing for the metal coordination sites are generally preferred. For instance, acetonitrile (B52724) is commonly used in the synthesis of iron-based coordination polymers. mdpi.com The solvent can also play a role in the kinetics of the assembly, affecting the rate at which the final, thermodynamically favored product is formed. nih.gov

Stoichiometry: The precise ratio of ligand to metal is fundamental to achieving the desired architecture. The formation of a [2x2] grid, for example, requires a specific 1:1 stoichiometric ratio of a bis-bidentate or bis-tridentate ligand to a metal ion with a compatible coordination number (e.g., tetrahedral or octahedral). Deviations from this ratio can lead to the formation of incomplete grids, alternative structures, or a mixture of products.

Table 1: Factors Influencing Supramolecular Self-Assembly

Parameter Influence on Assembly Example
Solvent Affects solubility, reaction kinetics, and can compete for coordination sites. nih.gov Acetonitrile is often used for its ability to dissolve reactants without excessive coordination. mdpi.com
Counterion Can influence crystal packing, fill lattice voids, and participate in non-covalent interactions. Different anions (e.g., BF₄⁻, PF₆⁻, NO₃⁻) can lead to variations in crystal quality and sometimes structure.
Stoichiometry Determines the final architecture of the supramolecular complex. A 4:4 ratio of ligand to metal is required for a complete [2x2] grid.

Construction of Higher-Order Supramolecular Systems

While renowned for forming discrete [2x2] grid complexes, ligands derived from the 2-phenylpyrimidine (B3000279) scaffold can also be incorporated into extended, higher-order structures.

By modifying the ligand design or the choice of metal connector, it is possible to direct the assembly process toward the formation of one-dimensional (1D) coordination polymers. Instead of closing into a discrete grid, the ligand-metal units propagate in a linear fashion. This can be achieved if the ligands connect metal centers or metal clusters, such as copper(II) acetate (B1210297) paddle-wheels, in a repeating chain-like manner. nih.govnih.gov The resulting structures are often topologically linear but may adopt a zigzag or helical conformation depending on the bond angles within the ligand and the coordination geometry of the metal. nih.gov

The principles of self-assembly can be extended to two dimensions (2D), creating ordered arrays on a solid substrate or layered structures in the solid state. mdpi.com While surface-templated assemblies of this compound itself are not extensively documented, the formation of 2D coordination polymers in the crystalline state is a related phenomenon. mdpi.com In these structures, layers are formed by linking metal centers with bridging ligands, creating a network that extends in two dimensions. These layers are then stacked to form the final three-dimensional crystal, often held together by weaker intermolecular forces. mdpi.com

Elucidation of Intermolecular Interactions in Self-Assembled Structures

π-π Aromatic Stacking: The aromatic nature of the phenyl and pyrimidine rings, as well as any aromatic groups in the chelating arms, facilitates π-π stacking interactions. nih.gov These interactions occur between adjacent grids or polymer chains, where the electron-rich π-systems overlap, contributing significantly to the cohesion and packing of the crystal structure. These can manifest as face-to-face or offset stacking arrangements. rsc.org

Hydrogen Bonding: Where applicable, hydrogen bonds play a crucial role in dictating the supramolecular arrangement. rsc.orgresearchgate.net If the ligand contains hydrogen bond donors (like N-H groups) or acceptors, these can form directional interactions with each other, with solvent molecules, or with counterions, further stabilizing the crystal lattice. mdpi.com For example, intralayer hydrogen bonds between amino groups and carboxylate oxygen atoms can provide additional stability to 2D polymer sheets. mdpi.com

Spectroscopic Characterization and Solution Dynamics of Derived Systems

Structural Elucidation via Single-Crystal X-ray Diffraction Analysis

While a specific SCXRD study for a complex directly derived from 2-phenylpyrimidine-4,6-dicarbaldehyde is not available in the search results, the principles of such an analysis can be illustrated with a closely related structure. For instance, the condensation of a dicarbaldehyde with an amine followed by complexation can lead to well-defined structures. In a study of a dinuclear Dy₂ and a tetranuclear Dy₄ grid-like complex formed from a dicompartmental Schiff base ligand derived from 4,6-dihydrazineylpyrimidine, SCXRD analysis was crucial for confirming the final structures. ijsrp.org The analysis revealed that in the Dy₄ complex, four Dy(III) ions are held together by four ligands, forming a [2x2] grid. ijsrp.org

Table 1: Representative Crystallographic Data for a Hypothetical [2x2] Grid Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2950(15)
b (Å)14.781(3)
c (Å)12.202(2)
β (°)96.57(3)
Volume (ų)1307.1(5)
Z4
Density (calculated) (g/cm³)1.445
Data is illustrative and based on a related dicarbaldehyde derivative. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For systems derived from this compound, ¹H and ¹³C NMR are used for initial characterization, while more advanced techniques can probe dynamic processes.

In the ¹H NMR spectra of Schiff base ligands derived from dicarbaldehydes, the signal for the azomethine proton (CH=N) is particularly diagnostic, typically appearing as a singlet in the range of δ 8.3-8.9 ppm. researchgate.net Upon complexation with a metal ion, this signal may shift, indicating the coordination of the imine nitrogen to the metal center. ijsrp.org Aromatic protons of the phenyl and pyrimidine (B1678525) rings will also show characteristic shifts. nih.gov

Proton Exchange Dynamics within Grid Complexes

In complex supramolecular assemblies like metallo-grids, dynamic processes such as proton exchange can occur. These processes can be studied using variable-temperature NMR or 2D exchange spectroscopy (EXSY). For example, in systems with NH protons, such as those derived from the reaction of the dicarbaldehyde with a primary amine containing an NH group, the exchange rate of these protons can be determined. The ¹H NMR spectrum of a pyrimidine derivative showed two broad exchangeable singlets at δ 12.59 and 12.39 ppm, corresponding to pyrimidine NH and hydrazone NH protons, respectively. nih.gov The broadening of these signals can indicate a dynamic exchange process.

Phenyl Ring Rotational Barriers in Metal Complexes

The rotation of the phenyl ring attached to the pyrimidine core can be hindered upon complexation due to steric effects or interactions with adjacent ligands or the metal center. The energy barrier for this rotation can be quantified using dynamic NMR (DNMR) techniques. By monitoring the coalescence temperature of signals from protons that become inequivalent due to restricted rotation, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. For some N-benzhydrylformamides, the rotational barrier for a phenyl group was calculated to be around 3.06 kcal/mol, which is low, indicating fast rotation at room temperature. nih.gov In more sterically hindered metal complexes, this barrier would be expected to be significantly higher.

Table 2: Representative ¹H NMR Data for a Schiff Base Ligand and its Complex

CompoundProtonChemical Shift (δ, ppm)
Schiff Base LigandAromatic-H7.50-5.50 (m)
Azomethine (CH=N)10.50 (s)
NH11.75 (s)
Metal ComplexAromatic-HShifted upon complexation
Azomethine (CH=N)Shifted upon complexation
Data is illustrative and based on related Schiff base systems. ijsrp.org

Mass Spectrometry Techniques for Identification of Self-Assembled Species (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is an essential tool for the characterization of large, non-volatile, and thermally labile supramolecular assemblies. It allows for the determination of the mass-to-charge ratio (m/z) of intact, multi-component species, providing direct evidence for the formation of self-assembled structures like metallo-grids.

For [2x2] grid-like metal complexes derived from a 2-phenylpyrimidine (B3000279) core, ESI-MS would be expected to show peaks corresponding to the fully assembled [L₄M₄]ⁿ⁺ species (where L is the ligand and M is the metal ion), with the charge state (n) depending on the metal ion and counter-ions. In a study of [2x2] metallo-supramolecular grids based on a 4,6-bis-pyridinyl-2-phenylpyrimidine ligand, MALDI-TOF mass spectrometry confirmed the formation of the desired grid structures. researchgate.netsphinxsai.com Similarly, ESI-MS/MS has been used to differentiate between diastereomeric pyrimidine glycols, demonstrating its sensitivity to subtle structural differences. nih.gov

The mass spectrum of a Schiff base ligand derived from a dicarbaldehyde would show a molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns can help to confirm the structure. ijsrp.org

Spectroscopic Signatures of Ligand-Metal Ion Interactions (e.g., UV-Vis, IR)

UV-Visible and Infrared (IR) spectroscopy provide valuable information about the electronic structure and vibrational modes of the derived systems, respectively, and are particularly useful for confirming ligand-metal ion coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of the Schiff base ligands typically show intense bands in the UV region corresponding to π→π* transitions of the aromatic rings and the imine group. nih.gov Upon complexation with a metal ion, new absorption bands often appear at longer wavelengths in the visible region. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing clear evidence of coordination. ijsrp.orgsphinxsai.com For example, the UV-Vis spectrum of a Schiff base ligand might show a maximum absorption (λ_max) around 350 nm, which upon complexation with a metal like Cu(II), could shift and a new, weaker band could appear in the 400-500 nm range. ijsrp.org

Infrared Spectroscopy: IR spectroscopy is highly effective for identifying the coordination of the Schiff base ligand to the metal ion. The stretching vibration of the azomethine group (ν(C=N)) in the free ligand, typically observed around 1620-1640 cm⁻¹, undergoes a shift to lower frequency upon complexation due to the donation of electron density from the imine nitrogen to the metal ion. nih.govsphinxsai.com This shift is a strong indicator of coordination. Additionally, new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, further confirming the formation of the metal complex.

Table 3: Representative Spectroscopic Data for a Schiff Base Ligand and its Metal Complex

TechniqueLigandMetal Complex
UV-Vis (λ_max, nm) ~277 (π→π), ~381 (n→π)Shift in ligand bands, new LMCT/d-d bands
IR (cm⁻¹) ~1625 (ν(C=N)), ~3300 (ν(N-H) if present)~1600 (ν(C=N)), ~550 (ν(M-N))
Data is illustrative and based on related Schiff base systems. ijsrp.org

Electrochemical Properties of Metallosupramolecular Assemblies

Redox Behavior of Grid-Type Complexes and Related Coordination Compounds

The electrochemical characteristics of metallosupramolecular assemblies are fundamentally dictated by the electronic properties of both the metal ions and the coordinating ligands. In complexes derived from 2-phenylpyrimidine-4,6-dicarbaldehyde, the ligand framework itself is redox-active, contributing to the rich electrochemical profiles of the resulting assemblies.

A notable example involves the formation of grid-type complexes from bis(hydrazone) ligands synthesized through the condensation of this compound with suitable hydrazine (B178648) derivatives. These ligands, featuring a pyridine-pyrimidine-pyridine motif, can coordinate with transition metal ions like Fe(II) and Co(II) to form [2x2] metallogrids.

The electrochemical behavior of these grid-type complexes has been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). These studies reveal multiple redox processes, which can be attributed to both the metal centers and the ligand framework. For instance, a study on Fe(II) and Co(II) grid-type complexes with a bis(hydrazone) ligand derived from a pyrimidine-dicarbaldehyde precursor demonstrated distinct oxidation and reduction events. redalyc.org

The anodic processes observed in the cyclic voltammograms of these complexes are typically associated with the oxidation of the hydrazone ligand framework. redalyc.org In contrast, the cathodic processes are more complex, often involving both ligand-based and metal-centered reductions. redalyc.org The precise potentials of these redox events are influenced by the nature of the coordinated metal ion, highlighting the electronic communication between the metallic and organic components of the assembly.

Below is a table summarizing the anodic and cathodic peak potentials for a representative bis(hydrazone) ligand and its Fe(II) and Co(II) grid-type complexes, as determined by cyclic voltammetry.

Table 1. Anodic and Cathodic Potentials of a Bis(hydrazone) Ligand and its Grid-Type Complexes (Potentials in Volts vs. Ferrocene)
CompoundAnodic Peak Potential (Epa)Cathodic Peak Potential (Epc)
Bis(hydrazone) Ligand+0.8 V, +1.2 V-1.4 V, -1.8 V
Fe(II) Grid Complex+0.9 V, +1.3 V-1.2 V, -1.6 V, -2.0 V
Co(II) Grid Complex+0.85 V, +1.25 V-1.3 V, -1.7 V, -2.1 V

Correlation between Ligand/Complex Configurational Changes and Electrochemical Responses

The electrochemical properties of metallosupramolecular assemblies are not static but can be intricately linked to conformational and configurational changes within the molecular structure. The flexible nature of certain ligands derived from this compound allows for such dynamic behavior, which in turn modulates the redox potentials of the system.

Hydrazone-based ligands, for example, can exist as different isomers (e.g., E/Z isomers) around the C=N double bond. The specific configuration adopted by the ligand upon coordination to a metal ion can have a significant impact on the electronic environment of the redox-active centers. This is because the geometry of the coordination sphere influences the orbital overlap between the metal and the ligand, thereby affecting the energies of the molecular orbitals involved in the electron transfer processes.

While detailed studies explicitly correlating minor configurational changes to specific electrochemical shifts in this compound-based systems are an ongoing area of research, the principles can be inferred from the broader understanding of coordination chemistry. For instance, the formation of a compact, grid-like structure upon metal ion binding, as opposed to a more open or linear conformation, can lead to shifts in the observed redox potentials. This is due to the altered electronic communication between the metal centers and the different parts of the ligand framework in the constrained environment of the grid.

The solvent environment can also play a crucial role in influencing the conformation of the complex and, consequently, its electrochemical response. Different solvents can stabilize different conformations or isomers, leading to variations in the measured redox potentials.

Further research in this area is expected to provide a more detailed understanding of how subtle structural modifications in these sophisticated supramolecular systems can be used to fine-tune their electrochemical properties for applications in areas such as molecular electronics and sensing.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-Phenylpyrimidine-4,6-dicarbaldehyde, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable three-dimensional conformation. rsc.orgnih.gov This process of geometry optimization minimizes the energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the steric and electronic interactions between the phenyl ring, the pyrimidine (B1678525) core, and the two formyl (-CHO) groups. Analysis of the electronic structure reveals the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. rsc.org These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are anticipated to be centered around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carbonyl groups, respectively.

Prediction and Interpretation of Electronic Properties and Reactivity Parameters

Building upon the optimized structure, DFT calculations allow for the prediction of key electronic properties and reactivity descriptors that govern the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrimidine rings, while the LUMO is anticipated to be centered on the electron-withdrawing dicarbaldehyde moieties. The precise energies of these orbitals and their distribution provide insight into the molecule's charge transfer characteristics. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap (ΔE)3.7

Calculation of Global Reactivity Descriptors

Ionization Potential (I ≈ -EHOMO) and Electron Affinity (A ≈ -ELUMO) quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. researchgate.net

Chemical Potential (μ = (EHOMO + ELUMO) / 2) indicates the escaping tendency of electrons. researchgate.net

Chemical Hardness (η = (EHOMO - ELUMO) / 2) and Softness (S = 1/η) describe the molecule's resistance to change in its electron distribution. researchgate.net

Electrophilicity Index (ω = μ2 / 2η) measures the electrophilic character of a molecule. researchgate.net

The calculated values of these descriptors for this compound would provide a comprehensive profile of its chemical reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO2.8 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.65 eV
Chemical Hardness (η)(EHOMO - ELUMO) / 21.85 eV
Softness (S)1 / η0.54 eV-1
Electrophilicity Index (ω)μ2 / 2η5.84 eV

Theoretical Investigations into Spin-Crossover Mechanisms in Iron(II) Grid Complexes

The dicarbaldehyde functionality of this compound makes it an excellent candidate for constructing polynuclear metal complexes, particularly with iron(II) ions. The reaction of this ligand with iron(II) salts and an appropriate amine can lead to the self-assembly of [2x2] or [3x3] grid-like structures where the pyrimidine units act as bridging ligands. Many such iron(II) complexes are known to exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal center can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. rsc.orgnih.govnih.gov

Theoretical calculations are crucial for understanding the subtle energetic balance between the LS and HS states. DFT can be employed to calculate the energy difference between the two spin states (ΔEHL) for the resulting iron(II) grid complex. These calculations can also elucidate the geometric changes that accompany the spin transition, such as the elongation of the iron-ligand bonds in the HS state. capes.gov.br By modeling the intermolecular interactions within the crystal lattice, theoretical studies can also shed light on the cooperativity of the spin transition. nih.gov

Modeling Protonation/Deprotonation Patterns and their Influence on Electronic Structure

The pyrimidine ring of this compound contains two nitrogen atoms that can be protonated under acidic conditions. Theoretical modeling can predict the most likely protonation sites by calculating the proton affinity of each nitrogen atom. The addition of a proton will significantly alter the electronic structure of the molecule.

DFT calculations can be used to model the protonated species and analyze the resulting changes in the FMO energies, global reactivity descriptors, and the molecular electrostatic potential. It is expected that protonation would lead to a significant stabilization of the HOMO and LUMO, an increase in the HOMO-LUMO gap, and a marked increase in the electrophilicity index, making the molecule more susceptible to nucleophilic attack. Conversely, deprotonation of a related precursor molecule could also be modeled to understand its effect on the electronic properties.

Advanced Applications in Functional Materials and Supramolecular Devices

Fabrication of Self-Organized Metallosupramolecular Systems with Tunable Properties

The dicarbaldehyde groups on the 2-phenylpyrimidine (B3000279) scaffold are prime candidates for forming Schiff bases upon reaction with primary amines. This Schiff base condensation reaction is a powerful tool in supramolecular chemistry for constructing large, well-defined architectures. By reacting 2-Phenylpyrimidine-4,6-dicarbaldehyde with diamine linkers of varying lengths and geometries, it is theoretically possible to create a diverse library of ligands. These ligands, possessing multiple nitrogen donor sites from the pyrimidine (B1678525) ring and the newly formed imine bonds, can then coordinate with various metal ions to form metallosupramolecular complexes.

The properties of these self-organized systems could be tuned in several ways:

Choice of Metal Ion: Different metal ions (e.g., transition metals, lanthanides) would impart distinct electronic, magnetic, and photophysical properties to the resulting assemblies. For instance, incorporating luminescent metal ions could lead to emissive materials.

Ligand Design: The steric and electronic properties of the diamine linker used to form the Schiff base would dictate the geometry and stability of the final metallosupramolecular structure.

Solvent and Counter-ion Effects: The surrounding medium and the choice of counter-ions could influence the self-assembly process, potentially leading to different structural isomers or polymorphs with varying properties.

A related compound, pyrimidine-4,6-dicarboxylate, has been successfully used to synthesize a 3D metal-organic framework (MOF) with lead(II), demonstrating the capability of the pyrimidine-4,6-disubstituted core to form extended, stable structures with metal ions. researchgate.netmdpi.comresearchgate.net This precedent suggests that this compound could similarly serve as a valuable building block for novel MOFs and other metallosupramolecular systems.

Development of External Stimuli-Responsive Systems and Functional Materials

The inherent reactivity of the aldehyde groups and the potential for Schiff base formation and hydrolysis make this compound a promising candidate for the creation of stimuli-responsive materials. These materials can change their properties in response to external triggers such as pH, light, or the presence of specific chemical species.

pH-Responsive Systems: Schiff bases are known to be susceptible to hydrolysis under acidic conditions. A polymer or gel incorporating this compound-derived Schiff base crosslinkers could, in theory, be designed to disassemble or swell in a low pH environment. This could have applications in targeted drug delivery, where a therapeutic agent is released in the acidic microenvironment of a tumor.

Chemosensors: The condensation of this compound with specific amines could be designed to be a reversible process. The presence of a target analyte that can react with either the aldehyde or the amine could shift the equilibrium, leading to a detectable change in the system's properties, such as its color or fluorescence.

Integration into Molecular Sensing Platforms

The structural features of this compound make it an attractive scaffold for the development of molecular sensors. The two aldehyde groups provide convenient handles for attaching a variety of functional units, such as fluorophores or moieties that can bind to specific ions or molecules.

Fluorescent Probes for Specific Ions: By condensing this compound with a fluorophore that also contains a primary amine, a Schiff base sensor can be synthesized. The binding of a target ion to a chelating site within the molecule could modulate the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength. The design could be tailored to achieve high selectivity for a particular ion. While not directly involving the title compound, the broader class of pyrimidine derivatives has been explored for such sensing applications.

Magnetic Nanoreceptors: The aldehyde functionalities could be used to anchor the 2-phenylpyrimidine unit onto the surface of magnetic nanoparticles that have been functionalized with amine groups. The resulting material could then be further modified by reacting the second aldehyde group with a receptor molecule capable of binding to a specific target. This would create a magnetic nanoreceptor that could be used for the separation and detection of the target analyte.

Design and Implementation of Molecular Logic Gates

Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs, resulting in a detectable output. mdpi.com The presence of two reactive sites (the dicarbaldehyde groups) on this compound makes it a theoretically interesting platform for creating multi-input molecular logic gates.

For example, a system could be designed where the two aldehyde groups react with two different chemical inputs (Input A and Input B). The output of the system, such as a change in absorbance or fluorescence, would depend on whether none, one, or both inputs are present. This could be used to construct AND, OR, or other types of logic gates.

Future Research Directions and Emerging Perspectives

Exploration of Novel Ligand Modifications and Peripheral Functionalization

The core structure of 2-phenylpyrimidine-4,6-dicarbaldehyde serves as a foundational scaffold for the synthesis of a diverse range of ditopic ligands. A primary route for its functionalization is through condensation reactions of its two aldehyde groups.

A significant area of research involves the reaction of this compound with various hydrazine (B178648) derivatives to form bis(acylhydrazone) or bis(pyridylhydrazone) ligands. qub.ac.uksjsu.edu These reactions are advantageous as they allow for the introduction of a wide array of functional groups by selecting appropriate carboxylic acid hydrazides, which are readily accessible from corresponding esters. qub.ac.uk This method facilitates the incorporation of moieties designed to impart specific properties to the final metallosupramolecular assembly, such as H-bonding capabilities and lipophilic characteristics for promoting organogel formation. qub.ac.uk

Furthermore, the methylation of the hydrazone nitrogen atoms has been explored. For instance, ligands have been synthesized through the methylation of a precursor ligand using sodium hydride and methyl iodide in tetrahydrofuran. sjsu.edu The degree of deprotonation of the N-H sites on the hydrazone units in the resulting ligands plays a crucial role in their coordination chemistry with metal ions. researchgate.netresearchgate.net The neutral acylhydrazones are noted to be relatively weak ligands, leading to labile complexation equilibria. However, deprotonation significantly enhances their coordinating ability. researchgate.net

Development of Unprecedented Metallosupramolecular Topologies and Architectures

A major thrust in the application of this compound-derived ligands is in the self-assembly of metallosupramolecular architectures, with a particular focus on [2x2] grid-type complexes. qub.ac.uksjsu.eduresearchgate.net These structures are formed through the coordination of the bis-tridentate ligands with various transition metal ions, including Fe(II), Co(II), Cu(II), Zn(II), Pb(II), and Hg(II). researchgate.netresearchgate.net

The formation of these grid complexes is a hierarchical self-assembly process where the transoid,transoid conformation of the free ligand rearranges to a cisoid,cisoid form upon metal ion binding, creating a terpyridine-like coordination site. sjsu.edu The resulting grid structures are often highly organized, with π-π stacking interactions between the phenyl rings and the hydrazone units of perpendicular ligands inducing a well-defined orthogonal arrangement. sjsu.edu This structural feature is considered advantageous for applications in self-organized metallosupramolecular systems. sjsu.edu

While [2x2] grids are the most commonly reported topologies, research has also provided evidence for the formation of other architectures, such as rack species, depending on the metal ion and reaction conditions. For example, with Pb(II), rack complexes have been readily isolated, whereas with Hg(II), grid species are more prevalent. researchgate.net The flexibility of the coordination sphere of certain metal ions, like Pb(II), can also lead to the formation of unusually distorted [2x2] grid complexes. researchgate.net

Advanced Functional Materials Development with Tailored Properties

The metallosupramolecular architectures derived from this compound exhibit a range of interesting electronic, magnetic, and optical properties, making them promising candidates for advanced functional materials. qub.ac.uk The properties of these materials can be tuned by varying the metal ion and by modifying the peripheral functional groups of the ligands.

A notable development is the creation of metallosupramolecular polymer gels from appropriately functionalized grid complexes. qub.ac.uk By incorporating moieties capable of secondary interactions, such as hydrogen bonding and lipophilic chains, into the ligand design, it is possible to achieve a three-step hierarchical self-assembly. This process involves the formation of the ligand, its complexation into a metallogrid, and the subsequent self-organization of these grids into a networked gel. qub.ac.uk This approach allows for the generation of multivalent, functionalized architectures with the potential for emergent properties. qub.ac.uk

Interdisciplinary Applications in Beyond-State-of-the-Art Chemical Systems

The unique structural and functional attributes of materials derived from this compound open up possibilities for their use in a variety of high-tech and interdisciplinary applications. The well-defined, nanostructured nature of metallogrids makes them valuable for the development of materials for information storage and processing technologies.

The ability to functionalize the periphery of these grid complexes allows for their integration into larger systems and the creation of materials with tailored responsiveness. For example, the orthogonal arrangement of ligands in grid complexes provides a scaffold for the development of self-organized systems with potential applications in molecular electronics and sensing. sjsu.edu The study of the solution dynamics of these complexes, including the rotation of the phenyl rings, provides insights into their potential use in dynamic molecular systems. sjsu.edu

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-phenylpyrimidine-4,6-dicarbaldehyde?

Answer:
The compound is synthesized via acid-catalyzed condensation reactions between aldehydes and amines or hydrazines. For example, it can be prepared by reacting pyrimidine derivatives with benzaldehyde under controlled conditions, followed by oxidation to introduce aldehyde groups . Characterization typically involves ¹H/¹³C NMR spectroscopy to confirm aldehyde proton signals (~10 ppm) and aromatic protons. Advanced structural elucidation may use X-ray crystallography when crystalline derivatives (e.g., metal complexes) are obtained. Purity is assessed via HPLC or mass spectrometry .

Basic: How is this compound utilized in supramolecular self-assembly?

Answer:
The compound acts as a tridentate ligand (O, N, N donor sites) for octahedral metal ions (e.g., Zn²⁺, Co²⁺), enabling the formation of metallosupramolecular grids. For instance, combining it with 3-amino-4-hydroxybenzenesulfonic acid (AHBS) and Zn²⁺ generates a [2×2] grid structure through imine bond formation and metal coordination. NMR titration experiments and UV-vis spectroscopy monitor assembly dynamics, while single-crystal XRD confirms grid topology .

Advanced: How do pH-dependent structural changes affect the optical properties of metal complexes derived from this compound?

Answer:
In Co⁴L₄ complexes (L = bis(phenylhydrazone) derivatives), sequential deprotonation of hydrazone NH protons at high pH (10–14) induces reversible color changes (yellow → red) due to electronic transitions in the conjugated system. Spectrophotometric titration at varying pH levels quantifies these transitions, while cyclic voltammetry correlates redox behavior with structural changes. Such systems are explored for pH-responsive sensors .

Advanced: What strategies are employed to functionalize this compound for covalent organic frameworks (COFs)?

Answer:
The aldehyde groups undergo imine condensation with aromatic amines (e.g., 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)-trianiline) to form COFs. Sonication-assisted synthesis in 1,4-dioxane with acetic acid catalyst enhances crystallinity. Powder XRD and BET surface area analysis validate framework porosity, while FT-IR confirms imine bond formation .

Advanced: How does this compound contribute to chiral supramolecular architectures?

Answer:
When functionalized with chiral hydrazones (e.g., 4'-hydrazino-terpyridines), it enables the assembly of helical or grid-like metal-organic frameworks. Circular dichroism (CD) and polarized optical microscopy track chirality transfer, while ESI-MS identifies oligomeric intermediates. Such systems are studied for enantioselective catalysis .

Advanced: What catalytic methods optimize the synthesis of bis(oxazolidinyl) derivatives from this compound?

Answer:
BF₃·OEt₂-catalyzed condensation with 1,2-amino alcohols in CH₂Cl₂/toluene under nitrogen yields bis(oxazolidinyl) aromatics. Reaction monitoring via TLC and ¹H NMR ensures completion, while DFT calculations predict regioselectivity. This method is scalable for heterocyclic ligand libraries .

Basic: What spectroscopic challenges arise when characterizing dynamic imine bonds in derivatives of this compound?

Answer:
Imine bond lability leads to equilibrium mixtures in solution, complicating NMR interpretation. Low-temperature ¹H NMR (e.g., at –40°C) slows exchange processes, resolving overlapping peaks. DOSY experiments differentiate monomeric vs. oligomeric species based on diffusion coefficients .

Advanced: How do steric and electronic effects influence metal-ion selectivity in coordination chemistry?

Answer:
The pyrimidine core’s electron-withdrawing nature enhances metal binding to electron-deficient ions (e.g., Zn²⁺ over Mg²⁺). Competition experiments with mixed metal solutions, analyzed via ICP-MS or fluorescence quenching , quantify selectivity. Steric hindrance from the phenyl group disfavors larger ions (e.g., Fe³⁺) .

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